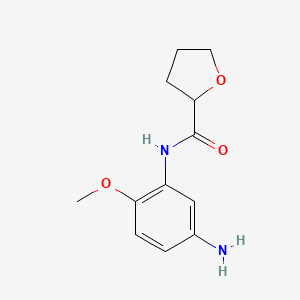

N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide

Description

N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide is a carboxamide derivative featuring a tetrahydrofuran (THF) ring linked to a substituted aniline moiety. This compound is structurally characterized by a methoxy group at the ortho position and an amino group at the para position on the phenyl ring.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-16-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-17-11/h4-5,7,11H,2-3,6,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEHALCXGXKVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 5-amino-2-methoxybenzoic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with oxolane-2-amine under controlled conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Conditions typically involve the use of a nucleophile such as an alkyl halide in the presence of a base.

Major Products Formed

Oxidation: Formation of N-(5-hydroxy-2-methoxyphenyl)oxolane-2-carboxamide.

Reduction: Formation of N-(5-amino-2-methoxyphenyl)oxolane-2-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of tetrahydrofuran compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide have been studied for their efficacy against various pathogens, including bacteria and fungi. A relevant study highlighted the structure-activity relationship (SAR) of tetrahydrofuran derivatives, demonstrating their potential as therapeutic agents in treating infections caused by resistant strains of bacteria .

Anticancer Properties

There is growing interest in the anticancer potential of tetrahydrofuran derivatives. Investigations have shown that certain analogs can induce apoptosis in cancer cells through various mechanisms, such as inhibiting specific signaling pathways involved in cell proliferation. The compound's ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development in cancer therapy .

Neuroprotective Effects

this compound may also exhibit neuroprotective properties. Studies have suggested that compounds with similar structures can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science Applications

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its functional groups allow for the modification of polymer matrices, improving characteristics such as thermal stability, mechanical strength, and chemical resistance. Research has shown that incorporating tetrahydrofuran derivatives into polymer formulations can lead to materials suitable for various industrial applications .

Epoxy Resin Curing Agents

this compound has been identified as a potential curing agent for epoxy resins. The amino groups present in the compound facilitate cross-linking reactions, resulting in thermoset materials with improved durability and heat resistance. This application is particularly valuable in the aerospace and automotive industries, where material performance under extreme conditions is crucial .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the presence of the carboxamide and amino groups, which can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

N-(5-Amino-2-methoxyphenyl) acetamide (Ac-DAAN)

- Structure : Replaces the THF-carboxamide group with an acetamide moiety.

- Key Findings: Exhibits the lowest microbial toxicity among tested compounds, with minimal inhibition to methanogens and other microbial systems . Semi-quantitative LC-QTOF-MS studies highlight its stability during biotransformation, suggesting reduced reactivity of its intermediates compared to nitro-substituted analogs .

- Implications : The absence of a heterocyclic ring (e.g., THF) and the presence of a simple acetamide group may reduce steric hindrance and reactive intermediate formation, contributing to lower toxicity .

N-(5-Amino-2-fluorophenyl)tetrahydrofuran-2-carboxamide

- Structure : Substitutes the methoxy group with a fluorine atom at the ortho position of the phenyl ring.

- Key Data :

- Implications: Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to methoxy-substituted analogs.

N-(2-Nitrophenyl)thiophene-2-carboxamide

- Structure : Features a nitro group on the phenyl ring and a thiophene-carboxamide group.

- Key Findings: Exhibits genotoxic and antimicrobial properties, attributed to the nitro group’s reactivity and thiophene’s aromaticity . Structural analysis reveals dihedral angles of 8.5–13.5° between aromatic rings, influencing molecular packing and intermolecular interactions (e.g., C–H⋯O/S bonds) .

- Comparison: The nitro group increases toxicity and reactivity compared to amino-methoxy analogs like Ac-DAAN. The thiophene ring may enhance π-π stacking, altering bioavailability .

N-(5-Amino-2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

- Structure : Replaces the THF ring with a tetrahydropyran (six-membered oxygen-containing ring).

- Key Data :

- Implications: The larger pyran ring may improve solubility or alter binding affinity compared to THF analogs. No direct toxicity data are provided, but ring size is a critical factor in pharmacokinetics .

Toxicity and Microbial Inhibition Profiles

Table 1: Comparative Toxicity of Selected Compounds

Key Observations:

- Nitro Groups : Compounds with nitro substituents (e.g., iMENA, azo-dimers) exhibit higher toxicity due to reactive intermediates (e.g., nitroso derivatives) formed during reduction .

- Amino vs. Nitro: Amino-substituted analogs (e.g., Ac-DAAN) show reduced toxicity, likely due to decreased redox reactivity .

- Ring Systems : THF and pyran rings may influence metabolic pathways differently, though direct comparisons are lacking in the evidence .

Biological Activity

N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on various studies that elucidate its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring, which is known for its ability to interact with biological systems. The presence of the amino and methoxy groups on the phenyl ring enhances its solubility and bioavailability, potentially contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

- Anticancer Activity : Several studies have reported its effectiveness against various cancer cell lines.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro and in vivo.

- Antiviral Properties : Preliminary studies suggest potential efficacy against viral infections.

Anticancer Activity

A study conducted by Arai et al. demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against several cancer cell lines, including breast (MCF-7), prostate (PC-3), and liver (WRL-68) cancers. The IC50 values observed were indicative of moderate to high potency, suggesting that structural modifications could enhance efficacy further .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 12.5 |

| Compound B | PC-3 | 15.0 |

| Compound C | WRL-68 | 20.0 |

The anticancer activity of this compound is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, it may interfere with the MAPK pathway, which is crucial for tumor growth and metastasis. Docking studies have suggested that the compound binds effectively to target proteins involved in these pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. In vitro assays indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with this compound. This suggests a potential role in managing inflammatory diseases .

Antiviral Properties

Initial investigations into the antiviral activity of this compound have shown promising results against HIV and other viruses. The compound's ability to inhibit viral replication was correlated with its structural features, indicating that further optimization could yield potent antiviral agents .

Case Studies

- Cytotoxicity in Cancer Models : A case study involving MCF-7 cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls, reinforcing its potential as an anticancer agent.

- Inflammation Models : In a murine model of inflammation, administration of the compound led to reduced swelling and pain behaviors, suggesting effective modulation of inflammatory responses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide?

- Methodology : The compound is synthesized via nucleophilic acyl substitution. A typical protocol involves reacting 5-amino-2-methoxyaniline with tetrahydrofuran-2-carbonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0–5°C to minimize side reactions). Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Critical Parameters : Monitor pH to prevent premature protonation of the amine group. Use anhydrous solvents to avoid hydrolysis of the acyl chloride.

Q. How is the compound characterized to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : H NMR (DMSO-d6) should show signals for the methoxy group (~δ 3.8 ppm), tetrahydrofuran protons (δ 1.7–2.5 ppm), and aromatic protons (δ 6.5–7.2 ppm). C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons.

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with ESI-MS detects [M+H] at m/z 277.3.

- Elemental Analysis : Validate C, H, N composition within ±0.3% of theoretical values .

Q. What safety precautions are required when handling this compound?

- Hazard Mitigation : Based on structurally related sulfonamides and carboxamides, the compound likely exhibits acute oral toxicity (GHS Category 4, H302) and skin irritation (H315). Use PPE (nitrile gloves, lab coat), work in a fume hood, and avoid dust generation. Store in a desiccator at 2–8°C under inert gas (N) to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Strategies :

- Continuous Flow Chemistry : Reduces reaction time and improves heat dissipation. Use microreactors with residence time <10 minutes at 25°C.

- Catalytic Methods : Explore Lewis acid catalysts (e.g., ZnCl) to enhance acyl chloride reactivity.

- Solvent Screening : Test polar aprotic solvents (DMF, THF) for improved solubility. Yields >85% have been reported using DMF with 0.5 eq. triethylamine .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

- Challenges : Co-elution of byproducts (e.g., unreacted aniline or hydrolyzed carboxylic acid) in HPLC.

- Solutions :

- UHPLC-MS/MS : Use a BEH C18 column (1.7 µm particles) with a gradient elution (5–95% acetonitrile in 10 min) to separate impurities.

- Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1M HCl), and base (0.1M NaOH) to identify degradation products. Quantify using external calibration curves .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

- Structure-Activity Relationship (SAR) Insights :

- Methoxy Group : Essential for membrane permeability; replacing it with bulkier groups (e.g., ethoxy) reduces bioavailability.

- Amino Group : Critical for target binding (e.g., enzyme inhibition). Acetylation abolishes activity, as shown in analogs like N-(5-acetamido-2-methoxyphenyl)tetrahydrofuran-2-carboxamide .

- Experimental Design : Synthesize analogs with halogens (Cl, F) or methyl groups at the 4-position. Test in vitro assays (IC values) against target enzymes (e.g., kinases, proteases).

Q. How to resolve contradictions in reported biological data (e.g., cytotoxicity vs. therapeutic efficacy)?

- Methodological Recommendations :

- Dose-Response Curves : Use a wide concentration range (1 nM–100 µM) to identify off-target effects.

- Orthogonal Assays : Combine MTT assays with flow cytometry (apoptosis markers) and Western blotting (target protein expression).

- Standardized Cell Lines : Use ATCC-validated cells to minimize variability. For example, discrepancies in IC values for HeLa cells may arise from passage number or culture conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.